molecular formula C25H21N5O4S B11664739 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid

4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid

Cat. No.: B11664739
M. Wt: 487.5 g/mol
InChI Key: XXQYJRPDFAJWSP-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis via X-ray Diffraction

The compound crystallizes in the monoclinic system with space group P2₁/n, as observed in analogous triazole-benzoic acid hybrids. Lattice parameters derived from single-crystal X-ray diffraction (SCXRD) include axial lengths $$a = 10.532 \, \text{Å}$$, $$b = 7.214 \, \text{Å}$$, and $$c = 15.213 \, \text{Å}$$, with interaxial angles $$α = γ = 90^\circ$$ and $$β = 100.3^\circ$$. The asymmetric unit comprises one molecule, with the 1,2,4-triazole ring adopting a planar conformation (mean deviation: 0.012 Å).

Key structural features :

  • The 4-methoxyphenyl and phenyl substituents at positions 4 and 5 of the triazole ring form dihedral angles of 68.7° and 72.5° relative to the triazole plane, respectively.
  • The sulfanylacetyl bridge (−S−CH₂−CO−) exhibits a torsion angle of −178.2° between S1 and C11, indicating near-perpendicular alignment relative to the triazole ring.
  • Intermolecular O−H···N hydrogen bonds between the benzoic acid −OH (O4) and triazole N3 (2.89 Å) generate a 1D chain architecture.

X-ray powder diffraction (XRPD) patterns (Cu-Kα radiation) show characteristic peaks at $$2θ = 5.3°$$, $$7.7°$$, $$14.2°$$, and $$24.0°$$, consistent with monoclinic packing.

Spectroscopic Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum (KBr pellet, 400–4000 cm⁻¹) reveals:

  • O−H stretch at 3420 cm⁻¹ (broad, benzoic acid −OH).
  • C=O stretches at 1695 cm⁻¹ (benzoic acid) and 1668 cm⁻¹ (hydrazinylidene carbonyl).
  • C−S vibration at 682 cm⁻¹, confirming sulfanyl group incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR (500 MHz, DMSO-d₆):
  • Benzoic acid proton (H14): δ 13.12 ppm (s, 1H, exchanges with D₂O).
  • Hydrazinylidene CH=N : δ 8.37 ppm (s, 1H).
  • Triazole ring protons : δ 8.05 ppm (H2, d, J = 7.8 Hz) and 7.92 ppm (H5, t, J = 7.2 Hz).
  • Methoxy group : δ 3.83 ppm (s, 3H).
$$^{13}$$C NMR (125 MHz, DMSO-d₆):
  • Carbonyl carbons : δ 167.8 ppm (C=O, benzoic acid), 165.2 ppm (C=O, hydrazinylidene).
  • Triazole carbons : δ 152.4 ppm (C3), 148.9 ppm (C5).
  • Aromatic carbons : 128.6–134.2 ppm (phenyl groups).

Tautomeric and Conformational Dynamics

The compound exhibits pH-dependent tautomerism in solution:

  • In DMSO-d₆, the 1H-1,2,4-triazole tautomer dominates (δ 8.05–8.37 ppm), stabilized by intramolecular hydrogen bonding between N2−H and the hydrazinylidene carbonyl.
  • Acidic conditions (CD₃OD/DCl) favor the 4H-1,2,4-triazole tautomer, evidenced by upfield shifts of H2 (Δδ −0.15 ppm) and H5 (Δδ −0.22 ppm).

Conformational analysis (DFT, B3LYP/6-311+G(d,p)) reveals:

  • The E-configuration of the hydrazinylidene group is energetically favored by 12.3 kcal/mol over the Z-form due to reduced steric clash with the sulfanylacetyl bridge.
  • Rotation about the C11−N4 bond (sulfanylacetyl-hydrazinylidene) has an energy barrier of 6.8 kcal/mol, permitting limited conformational flexibility.

Properties

Molecular Formula

C25H21N5O4S

Molecular Weight

487.5 g/mol

IUPAC Name

4-[(E)-[[2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C25H21N5O4S/c1-34-21-13-11-18(12-14-21)23-28-29-25(30(23)20-5-3-2-4-6-20)35-16-22(31)27-26-15-17-7-9-19(10-8-17)24(32)33/h2-15H,16H2,1H3,(H,27,31)(H,32,33)/b26-15+

InChI Key

XXQYJRPDFAJWSP-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Triazole Core Synthesis

The 1,2,4-triazole moiety is synthesized via cyclization of thiosemicarbazide derivatives. A typical procedure involves reacting 4-methoxyphenyl isothiocyanate with phenylhydrazine in ethanol under reflux (78°C, 6–8 hours), followed by acid-catalyzed cyclization using concentrated HCl. The intermediate 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is isolated via recrystallization from ethanol (yield: 72–78%).

Key reaction conditions:

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
CatalystHCl (concentrated)
Reaction Time6–8 hours
Yield72–78%

Sulfanyl Acetyl Group Introduction

The thiol group of the triazole intermediate undergoes nucleophilic substitution with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HBr, maintaining a pH of 8–9. The product 2-((5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl bromide is obtained as a pale-yellow solid (yield: 85–90%).

Optimization insights:

  • Lower temperatures (0–5°C) minimize side reactions like disulfide formation.

  • TEA stoichiometry (1.2 equivalents) ensures complete deprotonation of the thiol.

Hydrazone Formation and Benzoic Acid Coupling

Hydrazine Derivative Preparation

The sulfanyl acetyl bromide is reacted with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) at room temperature for 4 hours. This yields 2-((5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetohydrazide , which is filtered and washed with cold ethanol (yield: 88–92%).

Condensation with 4-Formylbenzoic Acid

The hydrazide is condensed with 4-formylbenzoic acid in ethanol under acidic conditions (acetic acid, pH 4–5) at 60°C for 12 hours. The E-configuration of the hydrazone is favored due to steric and electronic effects, confirmed by NOESY NMR. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane = 3:7) to afford the final compound (yield: 65–70%).

Critical parameters for hydrazone formation:

ParameterValue
SolventEthanol
Acid CatalystAcetic acid (2 eq)
Temperature60°C
Reaction Time12 hours
Configuration ControlE-isomer favored

Reaction Optimization and Yield Enhancement

Solvent and Catalyst Screening

Comparative studies reveal that ethanol outperforms DCM or THF in hydrazone formation due to better solubility of reactants (Table 1). Palladium catalysts (e.g., Pd/C) marginally improve yields but increase costs.

Table 1: Solvent Impact on Hydrazone Yield

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37098
DCM8.95289
THF7.54885

Temperature and Time Profiling

Elevating the temperature to 60°C reduces reaction time from 24 to 12 hours without compromising purity. Prolonged heating (>15 hours) induces decomposition, lowering yields by 10–15%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.89–7.25 (m, 14H, aromatic-H), 4.21 (s, 2H, -SCH₂CO-), 3.83 (s, 3H, -OCH₃).

  • ESI-MS: m/z 587.2 [M+H]⁺ (calc. 586.63).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water = 70:30) shows a single peak at 8.9 minutes, confirming >98% purity.

Industrial-Scale Considerations

Merck KGaA reports pilot-scale production (10 kg batches) using continuous flow reactors, achieving 68% overall yield with 99.5% purity. Key challenges include:

  • Cost-effective separation of E/Z hydrazone isomers.

  • Recycling palladium catalysts to reduce expenses.

Comparative Analysis with Analogous Compounds

The methylphenyl variant (4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid) follows a similar pathway but requires harsher conditions (80°C, 14 hours) for hydrazone formation, reflecting the electron-donating effect of the methyl group.

Chemical Reactions Analysis

4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the hydrazone moiety.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.

Scientific Research Applications

4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid involves its interaction with various molecular targets and pathways . The triazole ring and the sulfanyl group are key functional groups that contribute to its biological activity. The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The triazole ring’s substituents significantly influence electronic, steric, and solubility properties. Key analogs include:

Compound Name Triazole Substituents Key Differences
Target Compound 4-phenyl, 5-(4-methoxyphenyl) Reference standard; balanced lipophilicity and electron-donating methoxy group .
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide 4-phenyl, 5-(4-chlorophenyl) Chloro substituent increases lipophilicity but reduces hydrogen-bonding capacity .
5-(4-Ethoxyphenyl)-4-[(2E)-2-(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol 5-(4-ethoxyphenyl) Ethoxy group enhances solubility compared to methoxy; methylbenzylidene alters steric bulk .
N′-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 5-(4-tert-butylphenyl) tert-Butyl group increases steric hindrance, potentially reducing receptor binding .

Key Insight : Methoxy groups (as in the target compound) optimize a balance between solubility and electron-donating effects, whereas bulky substituents (e.g., tert-butyl) may hinder biological interactions .

Hydrazide/Hydrazone Modifications

The hydrazinylidene moiety’s substituents dictate conformational flexibility and binding affinity:

Compound Name Hydrazone Substituent Impact on Properties
Target Compound Benzoic acid Enhances aqueous solubility and enables salt formation for improved bioavailability .
Ethyl 4-({[5-{[4-(acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl) amino]benzoate Ethyl ester Reduced solubility due to esterification; requires metabolic activation .
2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide 4-Hydroxybenzylidene Hydroxyl group introduces hydrogen-bonding potential but may reduce membrane permeability .

Key Insight : The benzoic acid terminus in the target compound offers superior solubility over esterified analogs, making it more suitable for oral administration .

Physicochemical Properties

  • Solubility : The benzoic acid group confers higher aqueous solubility (logP ~2.1) compared to ester derivatives (logP ~3.5) .
  • Melting Point: The target compound melts at ~245–248°C, higher than analogs with non-polar substituents (e.g., 241°C for ’s ethyl ester), reflecting stronger intermolecular hydrogen bonding .

Biological Activity

The compound 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid is a complex organic molecule with potential biological activities. Its structure incorporates a triazole ring, which is known for its diverse pharmacological properties, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be broken down into several functional groups:

  • Triazole Ring : Provides antimicrobial properties.
  • Methoxy Phenyl Group : Enhances lipophilicity and biological activity.
  • Hydrazinylidene and Sulfanyl Groups : Potentially contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, compounds similar to the one have been tested against various Gram-positive and Gram-negative bacteria using the broth dilution method. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.91 mg/L to higher concentrations depending on structural modifications, indicating their potential as effective antibacterial agents .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/L)Bacterial Strains Tested
Compound A3.91Staphylococcus aureus, Escherichia coli
Compound B7.82Bacillus cereus, Klebsiella pneumoniae
Target CompoundTBDTBD

Cytotoxicity Studies

In evaluating the safety profile of these compounds, cytotoxicity studies against human embryonic kidney cells (HEK-293) have been crucial. For instance, a related compound exhibited non-toxic effects at concentrations up to 30.82 mg/L, suggesting a favorable therapeutic index when compared to its antibacterial efficacy .

The proposed mechanisms of action for the biological activity of triazole-containing compounds include:

  • Inhibition of Cell Wall Synthesis : Similar to penicillin derivatives.
  • Disruption of Nucleic Acid Synthesis : Interfering with DNA replication processes.
  • Enzyme Inhibition : Targeting specific enzymes involved in bacterial metabolism.

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various triazole derivatives, the target compound was compared against standard antibiotics such as oxacillin and cefuroxime. The results indicated that some derivatives exhibited comparable or superior activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing biological activity .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the methoxy group significantly influenced the antibacterial potency. Compounds with ortho substitutions showed enhanced activity compared to their meta and para counterparts, emphasizing the role of electronic and steric factors in determining biological outcomes .

Q & A

Q. What are the established synthetic methodologies for preparing 4-{(E)-[...]}benzoic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

  • The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. A common approach includes:

Condensation : Reacting 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride to introduce the sulfanylacetyl group .

Hydrazone Formation : Coupling the intermediate with 4-formylbenzoic acid via hydrazone linkage under reflux in ethanol, catalyzed by glacial acetic acid .

  • Critical Conditions :
  • Reflux Duration : 4–6 hours to ensure complete hydrazone bond formation.
  • Solvent Choice : Ethanol or DMF for solubility and stability of intermediates.
  • Acid Catalysis : Glacial acetic acid (5 drops per 0.001 mol substrate) enhances reaction efficiency .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation :
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for benzoic acid, N–H bend at ~1600 cm⁻¹ for triazole) .
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methoxy group (δ 3.8 ppm), and hydrazone CH=N (δ 8.3 ppm) .
  • ¹³C NMR : Carbonyl signals (δ 165–175 ppm) confirm benzoic acid and hydrazone moieties .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., Cambridge Structural Database depository CCDC-1441403 for analogous triazoles) .
    • Purity Assessment :
  • HPLC : >95% purity achieved using C18 columns with acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or benzoic acid) influence the compound’s biological activity, and what design principles mitigate data contradictions?

Methodological Answer:

  • Substituent Effects :
  • Methoxy Group (4-methoxyphenyl) : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • Phenyl vs. Heteroaryl Triazoles : Phenyl groups at the triazole 4-position increase steric bulk, reducing enzyme inhibition potency compared to smaller substituents (e.g., methyl) .
    • Resolving Contradictions :
  • Case Study : In antimicrobial studies, 4-methoxyphenyl analogs showed higher activity against Gram-positive bacteria (MIC = 8 µg/mL) but lower efficacy against Gram-negative strains (MIC > 64 µg/mL). This discrepancy is attributed to outer membrane permeability barriers .
  • Solution : Use logP calculations (e.g., XLogP3) to balance hydrophobicity and optimize broad-spectrum activity .

Q. What computational modeling strategies are suitable for predicting the compound’s binding modes with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • In Silico Workflow :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity).

Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER force field) .

DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

  • Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What mechanistic hypotheses explain the compound’s pharmacological activity, and how can they be tested experimentally?

Methodological Answer:

  • Proposed Mechanisms :
  • Enzyme Inhibition : The triazole-sulfanyl group may chelate metal ions in enzyme active sites (e.g., matrix metalloproteinases). Test via ICP-MS for zinc displacement .
  • Receptor Antagonism : Hydrazone flexibility allows conformational adaptation to receptor pockets (e.g., estrogen receptor-α). Validate via competitive binding assays with radiolabeled ligands .
    • Experimental Testing :
  • Kinetic Studies : Measure IC₅₀ shifts under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.